3,3',5,5'-Tetra-tert-butylbiphenyl
Description
Contextualization within Advanced Biphenyl (B1667301) Chemistry Research
The study of biphenyls has a long and storied history in organic chemistry. However, the introduction of bulky substituents, such as the tert-butyl groups in 3,3',5,5'-Tetra-tert-butylbiphenyl, propelled the field into a new era of "advanced biphenyl chemistry." The steric strain imposed by these groups restricts the free rotation around the central carbon-carbon single bond, leading to a fixed or significantly biased dihedral angle between the two phenyl rings. This atropisomerism, where rotational isomers can be isolated, is a key feature of many sterically hindered biphenyls and has been a fertile ground for research.
The synthesis of such molecules presents considerable challenges. Traditional coupling methods often prove inefficient due to the steric hindrance around the reactive sites. Consequently, the development of novel synthetic strategies, such as advanced palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings, has been a major focus. These methods have enabled the construction of highly substituted and sterically demanding biphenyl frameworks with greater efficiency and selectivity.
Academic Significance and Research Scope of this compound and Its Derivatives
The academic significance of this compound lies primarily in its role as a foundational building block and a model system for studying the effects of steric hindrance. While research focusing solely on the parent compound is limited, its derivatives, particularly the diol and diquinone forms, have been extensively investigated.
The diol derivative, 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenyldiol, is a notable antioxidant and free radical scavenger. epa.gov Its bulky tert-butyl groups protect the hydroxyl functionalities, enhancing its stability and allowing it to be used in various applications, including as a stabilizer in polymers and oils. prepchem.com The diquinone derivative, 3,3',5,5'-Tetra-tert-butyldiphenoquinone (B149682), is a product of the oxidation of sterically hindered phenols and has been studied for its electrochemical properties. researchgate.net
The research scope of these derivatives extends to materials science, where the rigid and well-defined three-dimensional structures of sterically hindered biphenyls are exploited in the design of new materials with unique optical and electronic properties. They have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as components of liquid crystals.
Evolution of Research Perspectives on Sterically Hindered Biphenyl Systems
The research perspective on sterically hindered biphenyl systems has evolved significantly over time. Initially, the focus was on understanding the fundamental principles of atropisomerism and the impact of steric strain on molecular conformation. Early studies involved the resolution of chiral biphenyls and the determination of their rotational barriers.
With the advent of more sophisticated analytical techniques and synthetic methodologies, the focus shifted towards the rational design and synthesis of complex, sterically hindered biphenyls with specific functionalities. This has been driven by the increasing demand for new materials and catalysts. For instance, sterically hindered biphenyls are now used as ligands in asymmetric catalysis, where their chiral, C2-symmetric scaffolds can induce high levels of enantioselectivity in chemical reactions.
Furthermore, the study of polychlorinated biphenyls (PCBs), many of which are sterically hindered, has highlighted the importance of understanding the structure-activity relationships of these compounds in biological systems. Research on sterically hindered PCBs has provided insights into their environmental persistence and toxicological effects. nih.gov
Research Findings on Derivatives
The majority of detailed research has been conducted on the functionalized derivatives of this compound. The following tables summarize some of the key findings for its diol and diquinone derivatives.
Table 1: Properties of 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenyldiol
| Property | Value | Reference |
| CAS Number | 128-38-1 | |
| Molecular Formula | C28H42O2 | |
| Molecular Weight | 410.63 g/mol | |
| Appearance | Light orange to yellow to green powder to crystal | |
| Melting Point | 185 °C | |
| λmax | 265 nm | |
| Primary Application | Antioxidant, free radical scavenger | epa.gov |
Table 2: Properties of 3,3',5,5'-Tetra-tert-butyldiphenoquinone
| Property | Value | Reference |
| CAS Number | 2455-14-3 | |
| Molecular Formula | C28H40O2 | |
| Molecular Weight | 408.6 g/mol | |
| Primary Research Area | Electrochemical properties, oxidation product of hindered phenols | researchgate.net |
Properties
CAS No. |
31590-68-8 |
|---|---|
Molecular Formula |
C28H42 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-(3,5-ditert-butylphenyl)benzene |
InChI |
InChI=1S/C28H42/c1-25(2,3)21-13-19(14-22(17-21)26(4,5)6)20-15-23(27(7,8)9)18-24(16-20)28(10,11)12/h13-18H,1-12H3 |
InChI Key |
FAEVFNQBOLFWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Catalysis and Ligand Design Incorporating 3,3 ,5,5 Tetra Tert Butylbiphenyl Architectures
Sterically Hindered Biphenyls as Ligands in Coordination Chemistry
The use of sterically hindered biphenyls, such as those derived from 3,3',5,5'-tetra-tert-butylbiphenyl, is a key strategy in ligand design to control the coordination environment around a metal center. The bulky substituents can enforce specific geometries, prevent undesirable side reactions like dimerization, and modulate the electronic properties of the metal, thereby fine-tuning its catalytic activity.
Design Principles for Chelating Dicarbanionic Ligands
The synthesis of chelating ligands often starts from functionalized biphenyl (B1667301) precursors, such as 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl. lookchem.comchemicalbook.comsigmaaldrich.com This diol can be prepared through the oxidative coupling of 2,4-di-tert-butylphenol. researchgate.net The two hydroxyl groups can be deprotonated to form a dicarbanionic chelating ligand, capable of binding to a metal center through two anionic oxygen atoms.
The design of these ligands is predicated on several key principles:
Steric Hindrance: The tetra-tert-butyl substitution provides significant steric bulk, which can create a well-defined coordination pocket around the metal center. This steric hindrance can influence the number and orientation of other ligands that can bind to the metal, thereby controlling its coordination number and geometry.
Chelate Effect: The bidentate nature of these ligands leads to the formation of a stable chelate ring with the metal atom, enhancing the thermodynamic stability of the resulting complex compared to monodentate analogues.
Electronic Tuning: The electron-donating nature of the tert-butyl groups can influence the electron density at the metal center, which in turn affects its redox properties and catalytic reactivity.
Metal Complex Formation and Coordination Modes
Ligands derived from this compound can form complexes with a variety of transition metals. For instance, the dianion of 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl can act as a chelating ligand for metals like copper. The resulting complexes can feature a hydroxo-bridged bimetallic core. lookchem.com
The coordination mode of these ligands can vary depending on the metal and the reaction conditions. In some cases, they form monomeric complexes, while in others, dimeric or polymeric structures may be favored. The bulky tert-butyl groups play a crucial role in determining the nuclearity of the complexes, often preventing the formation of higher-order aggregates.
Role of Biphenyl Conformation in Ligand Efficacy
The conformation of the biphenyl backbone is a critical factor in determining the efficacy of the resulting ligand. The dihedral angle between the two phenyl rings can be influenced by the steric interactions of the ortho-substituents and the coordination requirements of the metal center. The bulky tert-butyl groups at the 3, 3', 5, and 5' positions can restrict the rotation around the biphenyl C-C bond, leading to a more rigid ligand framework. This rigidity can be advantageous in catalysis as it can pre-organize the catalytic site for substrate binding and subsequent reaction, potentially leading to higher selectivity. The hydrophobic nature of the tert-butyl groups also influences the solubility of the complexes in non-polar solvents, which is a practical consideration in many catalytic applications. nih.gov
Application in Organic and Organometallic Catalysis
The unique properties of ligands based on the this compound scaffold have led to their application in various areas of catalysis, most notably in oxidative transformations.
Biphenyl-Based Catalysts in Oxidative Transformations
Catalysts incorporating the this compound framework have shown significant promise in mediating oxidative coupling reactions. The corresponding 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone is a stable oxidation product and can itself be used as an oxidant in various reactions. researchgate.net
A prominent application of these systems is in the catalytic oxidation of phenols. For example, the oxidation of 2,6-di-tert-butylphenol (B90309) can be catalyzed by systems that lead to the formation of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. researchgate.net The efficiency of this process can be influenced by the choice of catalyst, solvent, and reaction conditions.
| Substrate | Catalyst System | Product | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|---|
| 2,6-di-tert-butylphenol | Phenols Oxidation Catalyst (POC) in alkaline medium | 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone | High | 85 °C, O₂ | researchgate.net |
| 2,4-di-tert-butylphenol | Hydrogen peroxide | 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butyl-biphenyl | 98 | 80 °C | researchgate.net |
The selectivity of these oxidative coupling reactions is a key challenge. The formation of different isomers (ortho-ortho, ortho-para, para-para coupling) is possible. The steric hindrance provided by the tert-butyl groups on the biphenyl ligand can play a crucial role in directing the regioselectivity of the coupling reaction, often favoring the formation of less sterically hindered products.
Organocatalytic Applications with Biphenyl-Derived Oxidants (e.g., 3,3',5,5'-Tetra-tert-butyldiphenoquinone)
The derivative 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682) (DPQ) has emerged as a powerful organic oxidant in a variety of organocatalytic reactions. organic-chemistry.org Unlike many metal-based oxidants, DPQ offers the advantages of being a transition-metal-free and mild reagent.
DPQ functions as a two-electron acceptor, and its reduced form, a bisphenol, can be easily separated from the reaction mixture. organic-chemistry.org A key advantage of DPQ over simpler quinones like benzoquinone is the non-nucleophilic character of its reduced product, which prevents interference with electrophilic species in the reaction. organic-chemistry.org Research has demonstrated that the reduced bisphenol can be re-oxidized back to DPQ using molecular oxygen, meaning O₂ can be considered the terminal oxidant in these processes. organic-chemistry.org
This organocatalytic strategy has been successfully applied to several important transformations:
Oxidative Esterification: NHCs catalyze the oxidative conversion of various aldehydes into hexafluoroisopropyl esters using DPQ as the oxidant. These esters are valuable active esters for subsequent in situ amide bond formation. organic-chemistry.org
Oxidative Azidation: The NHC/DPQ system facilitates a mild oxidative azidation of aldehydes. organic-chemistry.org
Oxidative N-Acylation: In the presence of an azolium salt and a base, DPQ enables the direct oxidative N-acylation of primary amides with aldehydes. organic-chemistry.org
Table 1: Organocatalytic Reactions Utilizing 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) This table is interactive. You can sort and filter the data.
| Reaction Type | Catalyst System | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Oxidative Acylation | N-Heterocyclic Carbene / DPQ | Alcohols and Aldehydes | Selective acylation of alcohols, even in the presence of amino groups. | organic-chemistry.org |
| Oxidative Esterification | N-Heterocyclic Carbene / DPQ | Aldehydes | Formation of active hexafluoroisopropyl esters for amide synthesis. | organic-chemistry.org |
| Oxidative Azidation | N-Heterocyclic Carbene / DPQ | Aldehydes | Mild and efficient synthesis of acyl azides. | organic-chemistry.org |
Dual Catalysis Systems Incorporating Biphenyl Derivatives
Dual catalysis systems utilize two distinct catalysts to independently activate the two coupling partners in a reaction, opening up new pathways for bond formation. Biphenyl derivatives can play a crucial role in these systems, often as ligands or as redox mediators. acs.orgacs.org An intriguing synergy arises when photocatalysis is combined with a second, non-photochemical catalytic cycle. acs.org
In some systems, biphenyl itself has been shown to act as a redox mediator. For instance, in the photooxygenation of certain substrates, the addition of biphenyl can lead to a significant rate increase. acs.org The proposed mechanism involves biphenyl facilitating the formation of a solvent-separated radical ion pair, which has a longer lifetime than the contact ion pair formed without the mediator, allowing subsequent chemical steps to occur more efficiently. acs.org
More complex dual catalytic systems combine a photoredox catalyst with a transition metal catalyst. acs.org For example, an iridium-based photocatalyst can be used to generate a radical intermediate from an organic substrate under light irradiation. This radical can then be trapped by a nickel catalyst, which mediates the final bond-forming cross-coupling step. acs.orgnih.gov In such systems, biphenyl-based phosphine (B1218219) ligands are often employed to tune the properties of the nickel catalyst. The steric bulk of ligands derived from the this compound scaffold can influence the stability and reactivity of the catalytic intermediates in the nickel cycle.
Mechanistic Studies of Biphenyl-Mediated Catalytic Processes
Understanding the detailed mechanisms of catalytic reactions involving biphenyl derivatives is crucial for optimizing existing systems and designing new, more efficient catalysts. These studies often combine experimental work with advanced computational methods.
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms at the molecular level. osti.govdiva-portal.org These computational methods allow researchers to map potential energy surfaces, calculate the energies of reactants, products, transition states, and intermediates, and thereby gain a detailed understanding of the reaction pathway. aiche.orgchemrxiv.org
For the cooperative carbene catalysis systems using 3,3',5,5'-tetra-tert-butyldiphenoquinone (DPQ), quantum chemical calculations have been used to support the proposed mechanism. organic-chemistry.org These studies can validate the energetic feasibility of key steps, such as the oxidation of the Breslow intermediate by DPQ and the subsequent reactions of the acylazolium ion. By modeling the electronic structures and energies of the involved species, DFT provides insights that are often difficult to obtain through experimental means alone. diva-portal.org The use of specific computational codes can help probe complex reaction networks and identify potential side reactions, aiding in the optimization of reaction selectivity. aiche.org
Identification and Characterization of Catalytic Intermediates
The identification and characterization of transient catalytic intermediates are paramount for confirming a proposed reaction mechanism. In catalytic cycles involving 3,3',5,5'-tetra-tert-butyldiphenoquinone (DPQ), several key intermediates have been identified.
The primary product from the oxidant itself is 3,3',5,5'-tetra-tert-butyl-[1,1'-biphenyl]-4,4'-diol, the reduced bisphenol form of DPQ. organic-chemistry.orgresearchgate.net This species is formed after DPQ has acted as a two-electron acceptor. Its facile separation from the reaction mixture is a significant practical advantage of using DPQ. organic-chemistry.org
In the context of NHC-catalyzed oxidations, the Breslow intermediate is formed from the reaction of the carbene with an aldehyde. researchgate.net Upon oxidation by DPQ, this intermediate is converted into a highly electrophilic acylazolium ion. This acylazolium species is the key intermediate that reacts with nucleophiles (like alcohols or amides) to yield the final acylated product, regenerating the NHC catalyst in the process. organic-chemistry.orgresearchgate.net The characterization of these intermediates, often through spectroscopic methods and comparison with computationally predicted structures, provides direct evidence for the operative catalytic cycle.
Advanced Materials Science and Engineering Research Utilizing 3,3 ,5,5 Tetra Tert Butylbiphenyl
Role as a Precursor in Polymer Science and Engineering
The rigid biphenyl (B1667301) core of 3,3',5,5'-Tetra-tert-butylbiphenyl and its derivatives serves as an excellent foundation for creating high-performance polymers with enhanced thermal and mechanical properties.
Integration of Biphenyl Units into Novel Polymer Architectures
The integration of biphenyl units into polymer backbones is a well-established strategy for enhancing polymer properties. The 4,4'-biphenol derived from the dealkylation of 3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxybiphenyl is a key monomer in the synthesis of high-performance polymers such as aromatic polyesters and polycarbonates. consensus.app These polymers are known for their high glass transition temperatures, thermal stability, and mechanical strength, making them suitable for applications in demanding environments.
Research has been conducted on the synthesis of various aromatic polyesters by reacting aromatic diacid chlorides with different aromatic diols, including those derived from biphenyl structures. researchgate.net The introduction of the rigid biphenyl moiety into the polymer chain generally leads to materials with limited solubility but high thermal resistance. researchgate.net
Furthermore, poly(arylene ether)s, another class of high-performance thermoplastics, have been synthesized using substituted biphenol monomers. For instance, poly(arylene ether)s based on 3-pentadecyl 4,4'-biphenol have been prepared, demonstrating good thermal stability and the ability to form tough, flexible films. researchgate.netmdpi.com The synthesis of poly(ether ketone)s and poly(ether sulfone)s from highly substituted biphenols has also been shown to yield amorphous polymers with high glass transition temperatures and good solubility.
Research on Monomer Synthesis for Specialized Polymers
A significant area of research focuses on the synthesis of specialized monomers from this compound derivatives for the creation of polymers with tailored properties. A key example is the production of p,p'-biphenol through the dealkylation of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl. consensus.app This process allows for the recovery of isobutene as a valuable by-product. consensus.app The resulting high-purity p,p'-biphenol is a crucial starting material for liquid-crystal polymers, polyesters, and polycarbonates. consensus.app
The following table summarizes a typical synthesis of 4,4'-biphenol from a derivative of this compound:
| Reactant | Catalyst | Solvent | Temperature | Reaction Time | Product | Yield | Purity |
| 2,2',6,6'-Tetra-t-butyl-4,4'-biphenol | Methanesulfonic acid | Isopar-G and Toluene | 150°C | 2 hours | 4,4'-Biphenol | 99% | >99% |
Data sourced from patent information describing the dealkylation process. mdpi.com
Components in Functional Material Development
The unique electronic and steric properties of this compound and its derivatives make them valuable components in the development of functional materials, including antioxidants and electronic materials.
Intermediate in the Synthesis of Advanced Phosphite (B83602) Antioxidants
Derivatives of this compound are crucial intermediates in the production of high-performance phosphite antioxidants. These antioxidants are vital for stabilizing polymers against thermal degradation. The dihydroxy derivative, 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl, is a key precursor in the synthesis of these specialized antioxidants. A general synthesis method involves the reaction of 2,4-di-tert-butylphenol, a related compound, with phosphorus trichloride. consensus.app
A variety of phosphite antioxidants are synthesized from hindered phenols. For instance, tetrakis(2,4-di-tert-butylphenyl)-4,4'-biphenylenediphosphonite (TBBPP) is a high-performance antioxidant synthesized from 2,4-di-tert-butylphenol.
The synthesis of bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite has been achieved through the reaction of 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol with dibutyl phosphite, demonstrating high antioxidant activity.
Research on Biphenyl-Containing Building Blocks for Electronic Materials
Biphenyl-containing molecules are extensively researched for their potential in electronic materials, particularly as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). The biphenyl core provides a rigid and electronically conductive pathway. Research has focused on synthesizing novel HTMs with di- or tetra-substituted biphenyl derivatives. These substitutions, often with amine or methoxy (B1213986) groups, are designed to tune the electronic properties and improve the performance and stability of the resulting devices.
Studies have shown that tetra-substituted biphenyl-based HTMs can exhibit superior thermal properties compared to commercial materials, with decomposition temperatures exceeding 500°C. The strategic placement of substituents can also lead to enhanced luminance and power efficiencies in OLEDs. While direct synthesis from this compound is not always explicitly detailed in general studies, the principles of using substituted biphenyls are well-established in the field of organic electronics. The bulky tert-butyl groups on the 3,3',5,5'-positions can be expected to influence molecular packing and solubility, which are critical parameters for device performance.
Electrochemical Materials Research and Energy Applications
The redox activity of derivatives of this compound makes them interesting candidates for electrochemical materials research. The diphenoquinone (B1195943) derivative, in particular, has been the subject of electrochemical studies.
The electrochemical properties of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (TTBDQ) have been investigated using cyclic voltammetry. These studies reveal the redox behavior of the molecule, which involves reversible oxidation and reduction processes. In a typical experiment using dimethylformamide (DMF) as the solvent and tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the supporting electrolyte, two reversible processes are observed. One is an oxidative process corresponding to the oxidation of 3,3',5,5'-tetra-tert-butyl-1,1'-biphenyl-4,4'-diol (TTBD-POH) to TTBDQ, and the other is a reductive process corresponding to the reduction of TTBDQ back to TTBD-POH.
The following table summarizes the key electrochemical data for 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone (TTBDQ):
| Process | Potential Range (V vs. Ag/AgCl) | Solvent | Supporting Electrolyte |
| Oxidation of TTBD-POH to TTBDQ | 0.20 to -0.38 | DMF | Tetrabutylammonium tetrafluoroborate (0.1 M) |
| Reduction of TTBDQ to TTBD-POH | -0.72 to 0.48 | DMF | Tetrabutylammonium tetrafluoroborate (0.1 M) |
Data sourced from a study on the structural and electrochemical properties of TTBDQ.
This reversible redox behavior suggests potential applications in energy storage systems or as electrochromic materials.
Investigation of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) as a Reducing Agent in Battery Research
Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) is a powerful single-electron transfer reagent prepared from 4,4'-di-tert-butylbiphenyl (B167987) (DBB) and lithium metal. Its utility as a reducing agent has been extensively studied, particularly in the context of battery research for understanding the formation of the solid electrolyte interphase (SEI).
The preparation of LiDBB involves the reduction of DBB with lithium metal in an etheral solvent, typically tetrahydrofuran (B95107) (THF). The resulting deep blue-green solution contains the radical anion of DBB. The stability of LiDBB solutions is a critical factor for their practical application. Research has shown that the stability is highly dependent on temperature and concentration. acs.orgnih.gov
Table 1: Stability of Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) in THF
| Concentration (Nominal) | Temperature | Stability | Observations | Reference |
|---|---|---|---|---|
| 0.4 M | 20 °C | Unstable | Becomes unusable in less than a day due to decomposition and formation of byproducts. | lookchem.com |
| 1.0 M | 20 °C | Unstable | Consumes approximately 1.02 equivalents of lithium per day. | lookchem.com |
| 0.4 M | 0 °C | Stable | Stable for over a week. | acs.orgnih.gov |
| 1.0 M | 0 °C | Stable | Stable for many days. | lookchem.com |
| Not specified | -25 °C | Highly Stable | Stable for more than 37 weeks when stored under an argon atmosphere. | acs.orgnih.gov |
The preparation of LiDBB has been optimized to achieve desired concentrations and stability. A common laboratory-scale preparation involves reacting 4,4'-di-tert-butylbiphenyl with an excess of lithium wire in dry THF under an inert atmosphere. The formation of the characteristic dark green color indicates the generation of the LiDBB radical anion. thieme-connect.deorgsyn.org
Table 2: Typical Laboratory Preparation of 0.4 M Lithium 4,4'-di-tert-butylbiphenylide (LiDBB)
| Reagent | Amount | Molar Equivalent |
|---|---|---|
| 4,4'-Di-tert-butylbiphenyl (DBB) | 1.50 g | 1 equiv |
| Lithium wire | 0.39 g | 10 equiv |
| Tetrahydrofuran (THF) | 14 mL | - |
The reaction is typically stirred for about 5 hours at 0 °C to achieve a nominal concentration of 0.37 M. thieme-connect.de
Electrochemical Properties of Biphenyl-Derived Redox Systems
Biphenyl and its derivatives are of significant interest in the development of redox-active materials for next-generation batteries, including redox flow batteries and sodium-ion batteries. The electrochemical properties of these systems, such as their redox potential and capacity, can be tuned by modifying the biphenyl core with various functional groups.
For instance, biphenyl can be used as a polymerizable additive in lithium-ion battery electrolytes to provide overcharge protection. Upon overcharging to potentials between 4.5 and 4.75 V (versus Li/Li+), biphenyl undergoes electrochemical polymerization, forming a conductive film that can create an internal short circuit, thus preventing voltage runaway. researchgate.net
Recent research has explored various biphenyl derivatives as anode materials. Biphenyl carboxylate derivatives, for example, have been investigated for sodium-ion batteries. The introduction of additional carboxylate groups onto the biphenyl skeleton can significantly influence the electrochemical performance. acs.orgacs.org Similarly, biphenyl-quinone isomers exhibit a range of redox potentials, making them suitable for different battery applications. rsc.org The electrochemical properties of a Li-biphenyl-1,2-dimethoxyethane solution have also been studied, demonstrating its potential as an anode material in half-liquid lithium-ion batteries. iphy.ac.cn Furthermore, a polyphenol-mediated hydrogel incorporating a [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol (HDP) moiety has shown redox activity, with an oxidation potential of approximately 0.83 V (vs. Ag/AgCl) under nitrogen. mdpi.com
Table 3: Electrochemical Properties of Selected Biphenyl-Derived Redox Systems
| Biphenyl Derivative | Application | Redox Potential | Capacity/Performance | Reference |
|---|---|---|---|---|
| Biphenyl | Overcharge protection additive (Li-ion battery) | Polymerizes at 4.5–4.75 V vs Li/Li⁺ | - | researchgate.net |
| Na-biphenyl-3,4,4'-tricarboxylate (1-Na₃) | Anode (Na-ion battery) | 0.47 V vs Na/Na⁺ (discharge) | Initial discharge capacity of 227 mAh g⁻¹ | acs.orgacs.org |
| Na-biphenyl-2,4,4'-tricarboxylate (2-Na₃) | Anode (Na-ion battery) | - | Initial discharge capacity of 212 mAh g⁻¹ | acs.org |
| Biphenyl-quinone isomers | Electrode materials | 2.09–2.90 V vs Li⁺/Li | - | rsc.org |
| Li-biphenyl-1,2-dimethoxyethane solution | Anode (Li-ion half-liquid battery) | ~0.3 V vs Li⁺/Li | Specific capacity of LFP cathode was 130 mAh/g | iphy.ac.cn |
| [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol (HDP) hydrogel | Biosensor | ~0.83 V vs Ag/AgCl (anodic peak under N₂) | - | mdpi.com |
Computational and Spectroscopic Methodologies for 3,3 ,5,5 Tetra Tert Butylbiphenyl Research
Quantum Chemical and Electronic Structure Calculations
Detailed quantum chemical calculations specifically for 3,3',5,5'-Tetra-tert-butylbiphenyl are not extensively reported in the reviewed literature. However, the principles of such calculations can be discussed in the context of what they would reveal about this molecule.
Theoretical Predictions of Reactivity and Selectivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in predicting the reactivity and selectivity of this compound. These calculations can determine the electron density distribution across the molecule, identifying sites susceptible to electrophilic or nucleophilic attack. The bulky tert-butyl groups at the 3, 3', 5, and 5' positions are expected to exert significant steric hindrance, which would be a dominant factor in its reactivity.
Theoretical models could predict the preferred sites of reaction, for instance, whether substitution would occur at the remaining unsubstituted aromatic positions (2, 2', 4, 4', 6, 6') and the relative activation energies for these reactions. It is reasonable to hypothesize that the steric bulk would significantly disfavor reactions at the ortho positions (2, 2', 6, 6').
Analysis of Electronic Transitions and Molecular Orbitals
The analysis of electronic transitions and molecular orbitals (HOMO and LUMO) provides insights into the electronic behavior and spectroscopic properties of a molecule. For this compound, such analyses would likely show that the HOMO and LUMO are primarily localized on the biphenyl (B1667301) core. The large steric hindrance between the two phenyl rings due to the ortho-substituents in related, though not identical, molecules suggests a significant dihedral angle between the rings. This twisting would interrupt the π-conjugation across the biphenyl system, leading to a higher HOMO-LUMO gap compared to a planar biphenyl. This, in turn, would affect its UV-Vis absorption spectrum, likely shifting the absorption maxima to shorter wavelengths (a blue shift).
Molecular Dynamics Simulations and Conformational Analysis
Specific molecular dynamics (MD) simulation studies on this compound are not readily found. However, the principles of such studies can be outlined.
Studies of Steric Hindrance and Molecular Flexibility
MD simulations would be highly valuable for studying the dynamic effects of the voluminous tert-butyl groups on the molecule's conformation. A key aspect to investigate would be the rotational barrier around the central C-C bond connecting the two phenyl rings. The significant steric clash between the tert-butyl groups is expected to create a high rotational barrier, restricting the conformational freedom of the molecule. These simulations could quantify the torsional energy profile and identify the most stable conformations.
Intermolecular Interactions and Packing Arrangements
In the solid state, the packing of this compound molecules would be heavily influenced by the shape imposed by the tert-butyl groups. MD simulations could predict the most likely crystal packing arrangements. Due to the bulky and non-polar nature of the substituents, it is anticipated that van der Waals forces would be the primary intermolecular interactions governing the packing. The irregular shape of the molecule might lead to inefficient packing and potentially a lower melting point than what might be expected based on molecular weight alone.
Advanced Spectroscopic Characterization Methodologies
Direct and detailed spectroscopic data for this compound are sparse in the public domain. The following represents an educated expectation of the spectroscopic features of this compound based on its structure and data from similar compounds.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | A complex aromatic region with signals for the protons at the 2, 2', 4, 4', 6, and 6' positions. A prominent singlet in the aliphatic region corresponding to the 36 equivalent protons of the four tert-butyl groups. |
| ¹³C NMR | Signals for the aromatic carbons, with distinct chemical shifts for the substituted and unsubstituted carbons. A characteristic signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons within the tert-butyl groups. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of C₂₈H₄₂. Fragmentation patterns would likely involve the loss of tert-butyl groups or isobutene. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for both aromatic and aliphatic protons. C=C stretching vibrations for the aromatic rings. Bending vibrations characteristic of the substitution pattern on the benzene (B151609) rings. |
| UV-Vis Spectroscopy | Absorption bands in the ultraviolet region characteristic of the biphenyl chromophore. The exact position of the λmax would be sensitive to the dihedral angle between the phenyl rings. |
It is important to reiterate that the information presented, particularly concerning the specific details of computational and spectroscopic data, is largely based on chemical principles and analogies to related compounds due to the absence of direct research on this compound. Further experimental and computational studies are required to provide a definitive characterization of this molecule.
Single-Crystal X-ray Diffraction for Structural Elucidation
Single-crystal X-ray diffraction is a cornerstone technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For biphenyl derivatives, this method is crucial for establishing the torsion angle between the two phenyl rings, a key structural parameter that influences the molecule's properties.
In a study of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, a derivative of the target compound, single-crystal X-ray diffraction revealed that the molecule crystallizes in the P-1 space group. researchgate.netresearchgate.netnih.gov The analysis showed that the diphenoquinone (B1195943) moiety is essentially planar. researchgate.netresearchgate.net This planarity is a significant finding, as the degree of twisting between the phenyl rings in biphenyl systems dictates their electronic and steric properties. libretexts.org The large tert-butyl groups at the 3, 3', 5, and 5' positions create significant steric hindrance, which would be expected to force the biphenyl core out of planarity. libretexts.org
Another related compound, 3,3′-di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol, was found to have a dihedral angle of 89.8(6)° between its two benzene rings, indicating a nearly perpendicular arrangement. nih.govresearchgate.net This significant twist is a direct consequence of the steric repulsion between the bulky tert-butyl groups. In contrast, biphenyl itself has a smaller dihedral angle of about 45°. libretexts.org The crystal structure of 4-(tert-butyl)-4'-nitro-1,1'-biphenyl has also been characterized using single-crystal X-ray diffraction, revealing a monoclinic crystal system. eurjchem.com
Interactive Table: Crystallographic Data for this compound Derivatives
| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |
| 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | Triclinic | P-1 | Planar moiety | researchgate.netresearchgate.netnih.gov |
| 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol | Tetragonal | I4₁/a | 89.8(6) | nih.govresearchgate.net |
| 4-(tert-Butyl)-4'-nitro-1,1'-biphenyl | Monoclinic | P2₁/n | - | eurjchem.com |
Application of Advanced NMR Techniques in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound and its derivatives, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, 4,4'-di-tert-butylbiphenyl (B167987), the eighteen equivalent protons of the two tert-butyl groups appear as a single sharp peak. chegg.com The aromatic protons also show distinct signals corresponding to their positions on the biphenyl rings. chegg.comchemicalbook.com Similarly, for 4-tert-butylbiphenyl, the chemical shifts of the aromatic and tert-butyl protons have been assigned. chemicalbook.com
¹³C NMR spectroscopy provides further structural detail by identifying the chemical shifts of each unique carbon atom. For instance, the ¹³C NMR spectrum of 4,4'-di-tert-butylbiphenyl shows distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the various aromatic carbons. chegg.comchemicalbook.com The chemical shifts of these carbons are influenced by their electronic environment and proximity to the bulky tert-butyl groups. nih.gov Data for 3,3',5,5'-tetra-tert-butyl-4,4'-biphenyldiol, diacetate is also available. spectrabase.com
Interactive Table: Representative NMR Data for Substituted Biphenyls
| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| 4-tert-Butylbiphenyl | ¹H | CDCl₃ | 7.581, 7.532, 7.461, 7.412, 7.311 | m | Aromatic | chemicalbook.com |
| 1.356 | s | tert-Butyl | chemicalbook.com | |||
| 4,4'-Di-tert-butylbiphenyl | ¹H | CDCl₃ | ~7.4 | m | Aromatic | chegg.comchemicalbook.com |
| ~1.3 | s | tert-Butyl | chegg.comchemicalbook.com | |||
| 4,4'-Di-tert-butylbiphenyl | ¹³C | CDCl₃ | 149.3, 138.4, 126.3, 125.2 | s | Aromatic | chegg.comchemicalbook.com |
| 34.5 | s | Quaternary C (tert-Butyl) | chegg.comchemicalbook.com | |||
| 31.4 | s | Methyl C (tert-Butyl) | chegg.comchemicalbook.com | |||
| 3,3',5,5'-Tetrabromobisphenol A | ¹H & ¹³C | - | - | - | Good agreement with experimental data | nih.gov |
Mass Spectrometry and Chromatographic Techniques in Reaction Monitoring
Mass spectrometry (MS) and chromatography are powerful analytical techniques for monitoring the progress of chemical reactions and identifying the products. Gas chromatography (GC) separates the components of a mixture, which are then detected and identified by a mass spectrometer.
The synthesis of derivatives of this compound, such as 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl, can be monitored using these techniques. prepchem.com For example, the purity of 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl can be determined by GC to be no less than 99.0%. sarex.com GC-MS has been used to analyze 3,3',5,5'-tetra-tert-butyl-4,4'-dibenzoquinone. nih.gov The fragmentation patterns observed in the mass spectra of tert-butyl substituted naphthalenes, which are structurally related to the target compound, provide insights into their gas-phase ion chemistry. researchgate.net
These techniques are crucial for ensuring the desired product is formed and for optimizing reaction conditions to maximize yield and purity. They can detect starting materials, intermediates, and byproducts, providing a complete picture of the reaction mixture. analchemres.org
Electrochemical Characterization Techniques for Redox-Active Derivatives
The electrochemical properties of redox-active derivatives of this compound are of significant interest. Cyclic voltammetry (CV) is a primary technique used to study the oxidation and reduction processes of these molecules.
For instance, the electrochemical behavior of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone has been investigated using cyclic voltammetry. researchgate.net This compound exhibits reversible redox processes. researchgate.net The study identified two main processes: an oxidative process corresponding to the oxidation of the diol to the diphenoquinone, and a reductive process for the reverse reaction. researchgate.net The potentials at which these processes occur provide valuable information about the molecule's electron-donating and accepting capabilities. acs.orgrsc.org
The electrochemical properties of other biphenyl derivatives have also been studied. For example, a novel dyad based on C₆₀ and bis(4'-tert-butylbiphenyl-4-yl)aniline showed a reversible oxidation wave in its cyclic voltammogram, indicating intramolecular charge-transfer interactions. nih.gov The study of such redox-active systems is important for applications in materials science, such as in the development of electrochromic devices. rsc.org
Interactive Table: Electrochemical Data for Redox-Active Biphenyl Derivatives
| Compound | Technique | Solvent | Redox Process | Potential (V vs. Ag/AgCl) | Reference |
| 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone | Cyclic Voltammetry | DMF | Oxidation | 0.20 to -0.38 | researchgate.net |
| Reduction | -0.72 to 0.48 | researchgate.net | |||
| Dyad of C₆₀ and bis(4'-tert-butylbiphenyl-4-yl)aniline | Cyclic Voltammetry | - | Reversible Oxidation | Positively shifted by 40 mV compared to the donor | nih.gov |
Emerging Research Directions and Future Perspectives for 3,3 ,5,5 Tetra Tert Butylbiphenyl
Development of Sustainable Synthetic Routes for Biphenyl (B1667301) Derivatives
The synthesis of biphenyls, a critical scaffold in many functional molecules, is undergoing a green revolution. Traditional methods are being re-evaluated to reduce environmental impact, and the synthesis of 3,3',5,5'-tetra-tert-butylbiphenyl and its derivatives is a key area of this development.
Modern synthetic strategies are moving away from harsh reaction conditions and toxic reagents. For instance, the classic Ullmann reaction, which typically requires high temperatures and copper powder, is being refined. organic-chemistry.orgnih.gov Newer methods may utilize catalytic amounts of copper with ligands that allow the reaction to proceed under milder conditions. mdpi.com
The Suzuki-Miyaura coupling is another powerful tool for creating carbon-carbon bonds in biphenyls. youtube.comlibretexts.orgharvard.eduorganic-chemistry.org Research is focused on developing more sustainable versions of this reaction by using greener solvents, more efficient palladium catalysts, and exploring the use of alternative boron reagents like organotrifluoroborates and MIDA boronates, which offer enhanced stability and easier handling. harvard.edu A potential sustainable route to this compound could involve the Suzuki-Miyaura coupling of 3,5-di-tert-butylphenylboronic acid. tcichemicals.com
The synthesis of related dihydroxybiphenyls, such as the 4,4'-dihydroxy derivative, has been achieved through a one-step process involving a redox reaction and dealkylation, hinting at more streamlined and potentially sustainable synthetic pathways for the parent compound as well.
Exploration of Novel Catalytic Transformations
The rigid and bulky structure of this compound makes it an interesting candidate for applications in catalysis. While direct catalytic applications of the parent compound are still an emerging area, its derivatives have shown significant promise.
For example, the dihydroxy derivative, 3,3',5,5'-tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, is utilized as a ligand in various chemical transformations. sigmaaldrich.com The bulky tert-butyl groups create a well-defined chiral environment around a metal center, which can lead to high selectivity in catalytic reactions. Research in this area is focused on designing new catalysts for a range of organic transformations.
Furthermore, the non-coordinating and sterically demanding nature of the this compound scaffold itself is being explored. us-csic.es It has the potential to stabilize reactive metal centers in organometallic catalysts without directly participating in the catalytic cycle. This can lead to the development of highly active and selective catalysts for challenging chemical reactions.
Design of Next-Generation Biphenyl-Based Functional Materials
The unique properties of this compound, such as its thermal stability and resistance to oxidation, make it a promising building block for new functional materials. The tert-butyl groups can enhance the solubility of the molecule in organic solvents and prevent close packing in the solid state, which can be advantageous for creating materials with specific optical or electronic properties. mdpi.com
Research into related compounds, such as 3,3'-di-tert-butylbiphenyl, has shown their potential in organic electronics and photovoltaics due to their ability to form stable, ordered films. ontosight.ai This suggests that this compound could also be a valuable component in the design of next-generation organic semiconductors and other electronic devices.
Additionally, the dihydroxy derivatives of this compound are known to be effective antioxidants and are used to protect polymers from degradation. sarex.com This opens up possibilities for using the parent compound or its derivatives as high-performance stabilizers in plastics and other materials.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The future of this compound research lies at the intersection of organic chemistry and materials science. The synthesis of this and other sterically hindered biphenyls is a challenge that requires sophisticated organic chemistry techniques. nih.govnih.gov Once synthesized, these molecules can be used to create novel materials with tailored properties.
This interdisciplinary approach allows for a synergistic relationship between the two fields. Organic chemists can design and synthesize new biphenyl derivatives with specific functionalities, while materials scientists can investigate how the structure of these molecules affects their properties and performance in various applications. This collaborative effort is essential for unlocking the full potential of this compound and other related compounds in areas ranging from electronics to advanced polymers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3,3',5,5'-Tetra-tert-butylbiphenyl, and how do steric effects influence reaction conditions?
- Methodology : The synthesis of tetra-substituted biphenyls often involves Suzuki-Miyaura cross-coupling or Ullmann reactions. For tert-butyl groups, steric hindrance necessitates longer reaction times, elevated temperatures, and catalysts like Pd(PPh₃)₄. Post-synthesis purification via recrystallization (e.g., using ethanol/hexane) is critical due to the compound’s high lipophilicity .
- Key Considerations : Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate). Steric bulk may reduce yields; optimize equivalents of boronic acid or halide precursors.
Q. How can NMR and X-ray diffraction (XRD) resolve structural ambiguities in this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~7.2 ppm). Overlapping signals may require 2D NMR (e.g., COSY) .
- XRD : Analyze crystal packing to confirm substituent geometry. For example, tert-butyl groups induce torsional angles in biphenyl cores, affecting conjugation .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 1.3 (t-Bu), 7.2 (aromatic) | |
| XRD | Dihedral angle ~45° |
Q. What purification strategies address challenges in isolating this compound from byproducts?
- Methodology : Use column chromatography (silica gel, hexane/dichloromethane gradient) followed by recrystallization. High-performance liquid chromatography (HPLC) with C18 columns can separate isomers .
- Tip : Tert-butyl groups reduce solubility in polar solvents; optimize solvent mixtures (e.g., toluene/acetone).
Advanced Research Questions
Q. How does this compound perform as a precursor for functional materials (e.g., metal-organic frameworks or conductive polymers)?
- Methodology :
- Oxidation : Convert to biphenyltetracarboxylic acid using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O). Steric hindrance slows oxidation; reflux at 80–100°C for 24+ hours .
- Coordination Polymers : React with metal salts (e.g., Zn²⁺) under solvothermal conditions. Characterize porosity via BET analysis .
Q. Can this compound serve as a chromogenic substrate in peroxidase-mimetic nanozyme systems?
- Methodology :
- Kinetic Assays : Compare oxidation rates with HRP or CoOOH nanozymes in acetate buffer (pH 4.0). Monitor absorbance at 652 nm (blue product) .
- Limitations : Tert-butyl groups may reduce electron density, slowing oxidation. Contrast with TMB’s superior sensitivity due to methyl substituents .
- Experimental Design : Vary incubation time (10–60 mins) and nanozyme concentration to optimize signal-to-noise ratios.
Q. What mechanistic insights explain the vapochromic behavior of this compound intercalation compounds?
- Methodology :
- Vapor Exposure : Expose intercalated clays (e.g., fluormica) to solvents (e.g., acetone, ethanol). Track color shifts via UV-vis diffuse reflectance .
- Structural Analysis : Use powder XRD to correlate lattice expansion/contraction with solvent polarity .
- Advanced Tip : Pair with DFT calculations to model host-guest interactions and charge-transfer transitions.
Q. How do steric and electronic effects of tert-butyl groups influence catalytic activity in biphenyl-based ligands?
- Methodology :
- Catalytic Screening : Test ligands in cross-coupling reactions (e.g., Heck, Suzuki). Compare turnover frequencies (TOF) with methyl or unsubstituted analogs .
- Electronic Profiling : Use cyclic voltammetry to assess redox potentials; tert-butyl groups may shield active sites, reducing catalytic efficiency .
Contradictions and Mitigation Strategies
- Synthetic Yields : Lower yields in tert-butyl derivatives vs. methyl analogs due to steric hindrance. Mitigate by increasing catalyst loading or reaction time .
- Oxidation Stability : Tert-butyl groups may stabilize intermediates but slow reaction kinetics. Use radical initiators (e.g., AIBN) to accelerate oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
